molecular formula C14H22O2 B1229173 5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one

5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one

Cat. No. B1229173
M. Wt: 222.32 g/mol
InChI Key: UHRWOVVMQAASAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one is an organic hydroxy compound.

Scientific Research Applications

Tautomerism in Derivatives

  • Research on phenol-keto tautomerism in hydroxy derivatives of 7b-methyl-7bH-cyclopent[cd]indene, a structurally related compound, provides insights into the behavior of similar compounds. These studies reveal how different isomers and derivatives exhibit distinct tautomeric forms, influencing their physical and chemical properties (Lidert et al., 1985).

Synthesis and Alkylation

  • A study on the synthesis of similar hydroxy-methyl-hexahydro-indenone compounds, like the one , highlights methods for creating derivatives through alkylation, which can be crucial for understanding their reactivity and potential applications (Yan Hai-yan, 2012).

Nonbenzenoid Aromatic Compounds

  • Research on nonbenzenoid aromatic compounds containing an anti-aromatic four-membered ring, such as benzo[cyclobuta]tropolone derivatives, is relevant. These studies explore the unique structural and reactive properties of compounds with four-membered rings, offering insights into the behavior of similar compounds (Sato et al., 1981).

Cytotoxicity in Metabolites

  • A study on deep-sea fungus metabolites including pyranone derivatives demonstrates the potential biological activity of such compounds, providing a basis for exploring similar compounds for their bioactivity and potential pharmaceutical applications (Tian et al., 2007).

Ring Structure and Aromaticity

  • Investigations into cations analogous to biphenylene, which share structural similarities with the compound , offer insights into the aromaticity and reactivity of complex ring systems. These studies contribute to a deeper understanding of the electronic and structural properties of such compounds (Lombardo & Wege, 1978).

properties

Product Name

5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one

InChI

InChI=1S/C14H22O2/c1-12(2)8-14-9(12)6-7-13(14,3)10(15)4-5-11(14)16/h9-10,15H,4-8H2,1-3H3

InChI Key

UHRWOVVMQAASAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC23C1CCC2(C(CCC3=O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one
Reactant of Route 2
5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one
Reactant of Route 3
5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one
Reactant of Route 4
5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one
Reactant of Route 5
5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one
Reactant of Route 6
5-hydroxy-2,2,4a-trimethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.